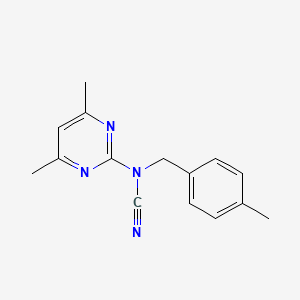
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and treating neuroinflammation, cancer, and other diseases.
Mecanismo De Acción
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes, including inflammation, oxidative stress, and apoptosis. TSPO is upregulated in various pathological conditions, such as neuroinflammation and cancer, making it an attractive target for imaging and therapy.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and apoptosis. 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can also modulate the expression of various genes and proteins involved in these processes, leading to the regulation of various cellular pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its availability as a radioligand for PET imaging. However, 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for PET imaging.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, including the optimization of its synthesis and purification methods, the investigation of its potential therapeutic applications in various diseases, the development of new radioligands for TSPO imaging, and the exploration of its interactions with other cellular targets. Further studies are also needed to elucidate the precise mechanisms of action of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide and its potential side effects and toxicity in vivo.
Métodos De Síntesis
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using various methods, including the condensation of 2,6-dichlorobenzoyl chloride with 4-methyl-2-pyridinylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 2,6-dichlorobenzonitrile with 4-methyl-2-pyridinylamine, followed by the reaction with acetic anhydride. The purity and yield of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can be optimized using different purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been widely used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. PET imaging with 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can provide valuable information on the extent and severity of neuroinflammation and other pathological processes in the brain and other organs. 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has also been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, multiple sclerosis, and cancer.
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-6-17-13(7-9)18-14(19)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDTHJSWCPHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)

![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)


![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)


![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
